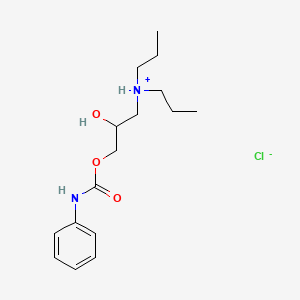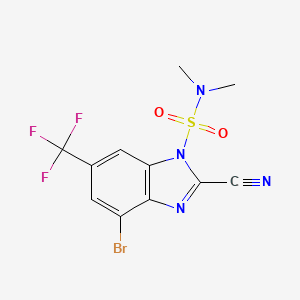![molecular formula C15H16N2O2 B13753488 N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13753488.png)
N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide is a complex organic compound featuring a bicyclic structure fused with a benzofuran moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct the azabicyclo[2.2.1]heptane core . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed reactions and subsequent purification steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptan-3-Carboxylsäure
- 2-Azabicyclo[2.2.1]heptane
- 8-azabicyclo[3.2.1]octane
Uniqueness
N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide is unique due to its combination of the azabicyclo[2.2.1]heptane core with a benzofuran moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H16N2O2 |
|---|---|
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide |
InChI |
InChI=1S/C15H16N2O2/c18-15(16-13-9-17-5-3-12(13)8-17)11-2-1-10-4-6-19-14(10)7-11/h1-2,4,6-7,12-13H,3,5,8-9H2,(H,16,18)/t12?,13-/m1/s1 |
InChI-Schlüssel |
DAFNYPBUJOTKDW-ZGTCLIOFSA-N |
Isomerische SMILES |
C1CN2C[C@H](C1C2)NC(=O)C3=CC4=C(C=C3)C=CO4 |
Kanonische SMILES |
C1CN2CC1C(C2)NC(=O)C3=CC4=C(C=C3)C=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


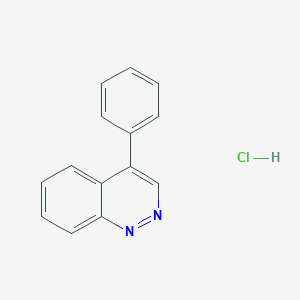
![4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid](/img/structure/B13753414.png)
![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)
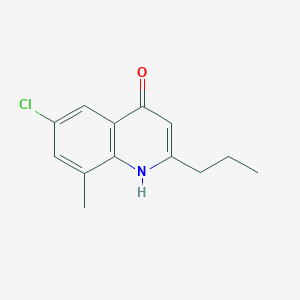
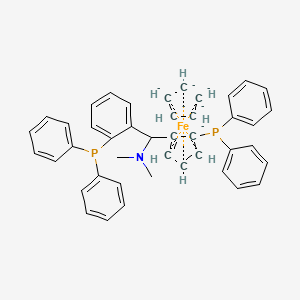
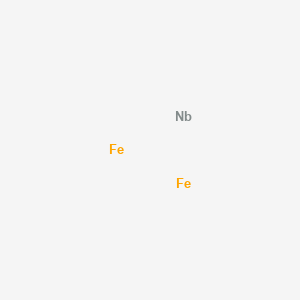

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride](/img/structure/B13753439.png)

![tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate](/img/structure/B13753452.png)
